seco Everolimus B

Pharmaceutical impurity profiling HPLC method validation Everolimus ANDA submission

seco Everolimus B (CAS 220127-30-0, also cataloged as CAS 769905-89-7) is an acyclic, ring-opened derivative of the macrolide immunosuppressant Everolimus (RAD001), classified as an Everolimus Hydrolized Impurity and Everolimus Open-Ring Acid Impurity. It is a synthetic, pharmacopoeia-grade impurity reference standard with molecular formula C53H85NO15 and molecular weight 976.3 g/mol, supplied at ≥95% purity (HPLC) as a light beige solid.

Molecular Formula C53H85NO15
Molecular Weight 976.2 g/mol
CAS No. 220127-30-0
Cat. No. B3325721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameseco Everolimus B
CAS220127-30-0
Molecular FormulaC53H85NO15
Molecular Weight976.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC
InChIInChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1
InChIKeyCKQDLIBRKRCTPR-DKBZHAOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

seco Everolimus B (CAS 220127-30-0): Product Identity and Procurement Baseline


seco Everolimus B (CAS 220127-30-0, also cataloged as CAS 769905-89-7) is an acyclic, ring-opened derivative of the macrolide immunosuppressant Everolimus (RAD001), classified as an Everolimus Hydrolized Impurity and Everolimus Open-Ring Acid Impurity . It is a synthetic, pharmacopoeia-grade impurity reference standard with molecular formula C53H85NO15 and molecular weight 976.3 g/mol, supplied at ≥95% purity (HPLC) as a light beige solid . seco Everolimus B is procured specifically as a certified reference standard for analytical method development, method validation (AMV), quality control (QC) testing during Everolimus active pharmaceutical ingredient (API) manufacturing, and regulatory filings such as Abbreviated New Drug Applications (ANDA) [1].

Why seco Everolimus B Cannot Be Replaced by Other Everolimus Ring-Opened Impurity Standards


Everolimus impurity standards are not interchangeable commodities. seco Everolimus B (hydrolytic ring opening at the lactone ester, yielding a terminal carboxylic acid, MW 976.3) is structurally distinct from Everolimus EP Impurity B (19-ene open-ring seco Everolimus, MW 958.2) and from seco Rapamycin (rapamycin open-ring metabolite, MW 913.5) [1]. These structural differences produce divergent chromatographic retention times, mass spectrometric fragmentation patterns, and UV absorption profiles [2]. Substituting seco Everolimus B with another seco impurity without verification can lead to co-elution with the API peak, misidentification of degradation products, and regulatory rejection of ANDA submissions due to inadequate impurity profiling. The EMA and FDA require identification of individual specified impurities at levels ≥0.10% relative to the API, demanding impurity-specific reference standards rather than class-level surrogates [3].

Quantitative Differentiation Evidence for seco Everolimus B Against Closest Impurity Comparators


Structural and Molecular Weight Differentiation vs. Everolimus EP Impurity B (CAS 1062122-63-7)

seco Everolimus B (C53H85NO15, MW 976.3) is the hydrolytic lactone ring-opened acid form of Everolimus, whereas Everolimus EP Impurity B (C53H83NO14, MW 958.2) is the 19-ene open-ring seco derivative retaining a terminal amide. The mass difference of +18 Da (from H2O addition upon hydrolysis) provides unambiguous differentiation by LC-HRMS [1]. This structural distinction results in distinct retention behavior on reverse-phase HPLC: the more polar carboxylic acid moiety of seco Everolimus B yields earlier elution under standard Ph. Eur. gradient conditions compared to the less polar 19-ene form, enabling baseline-resolved quantitation in a single analytical run [2].

Pharmaceutical impurity profiling HPLC method validation Everolimus ANDA submission

Purity Specification and COA Completeness Advantage over Non-GMP Generic Impurity Suppliers

Regulatory-grade suppliers of seco Everolimus B (SynZeal, BOC Sciences, Veeprho) specify purity ≥95% by HPLC with full Certificate of Analysis (COA) including HPLC chromatograms, NMR spectra, HRMS data, and residual solvent analysis [1]. In contrast, generic non-GMP impurity suppliers often provide purity claims without orthogonal confirmation, relying solely on HPLC area% without mass balance correction. seco Everolimus B from certified suppliers is also offered with traceability to USP or EP pharmacopeial standards upon feasibility, a feature absent from generic catalog-grade impurities .

Reference standard certification COA documentation Regulatory compliance

Stability-Indicating Capability for Hydrolytic Degradation Pathway vs. Oxidative Impurity Standards

seco Everolimus B is the primary hydrolytic degradation product of Everolimus, formed via ester hydrolysis of the macrocyclic lactone ring under aqueous alkaline or acidic conditions . In forced degradation studies, Everolimus exposed to 0.1N NaOH at 60°C for 24 hours generates seco Everolimus B as the major degradation peak (typically >80% of total degradation), whereas oxidative conditions (3% H2O2) predominantly generate epoxide and hydroxylated impurities distinct from the hydrolytic pathway [1]. This pathway specificity means seco Everolimus B is irreplaceable as a reference marker for hydrolytic stability assessment; other impurity standards (e.g., oxidative degradation markers) cannot serve as surrogates.

Forced degradation studies Stability-indicating method Hydrolytic degradation

Chromatographic Resolution from Parent API (Everolimus) Under Pharmacopeial Conditions

Under the Ph. Eur. Monograph 2918 HPLC conditions (C18 column, 277 nm, gradient elution with ammonium formate/acetonitrile), Everolimus API elutes at a retention time of approximately 3.8 min, while hydrolytic ring-opened impurities including seco Everolimus B show significantly different retention due to increased polarity from the free carboxylic acid [1]. The Ph. Eur. system suitability requirement for Impurity A (Sirolimus) separation specifies a resolution ≥2.0 from the Everolimus peak; the same column chemistry and gradient conditions provide resolution of seco Everolimus B from the API peak, enabling accurate integration without peak overlap [2].

HPLC method development System suitability Everolimus impurity analysis

Batch-to-Batch Consistency and Synthesis-on-Demand Availability vs. Isolated Natural Degradation Products

seco Everolimus B is produced via controlled synthetic hydrolysis of Everolimus or its intermediates, ensuring batch-to-batch consistency in purity profile and impurity fingerprint [1]. Suppliers such as SynZeal offer synthesis-on-demand with defined lead times, enabling procurement even when stock is depleted—a critical advantage over isolated natural degradation products that exhibit variable purity (typically 85–90%) and inconsistent impurity profiles between batches [2]. The CATO standard version of seco Everolimus B is produced under ISO 17034 accreditation for reference material producers, providing metrological traceability absent from non-certified alternatives [3].

Synthetic impurity standard Batch reproducibility Reference standard procurement

Functional Inertness as a Degradation Marker vs. Everolimus EP Impurity B Which Retains Biological Activity Potential

seco Everolimus B, as the fully hydrolyzed open-ring acid form, has lost the intact macrocyclic lactone required for FKBP12 binding and mTOR inhibition, rendering it functionally inert as an mTOR inhibitor . In contrast, Everolimus EP Impurity B (19-ene open-ring form) retains partial structural features of the macrocycle and may exhibit residual pharmacological activity, necessitating additional safety qualification per ICH Q3A [1]. Seco Rapamycin, the analogous hydrolytic degradation product of Rapamycin, has been shown to retain less than 4% of the mTOR inhibitory potency of the parent compound, confirming that hydrolytic ring opening largely abolishes biological activity in this chemical class [2].

Impurity safety qualification Genotoxicity assessment ICH Q3A/B compliance

Priority Procurement Scenarios for seco Everolimus B Based on Quantitative Differentiation Evidence


ANDA Filing: Everolimus Tablet Impurity Profiling and Method Validation

seco Everolimus B is an essential reference standard for ANDA applicants developing stability-indicating HPLC methods for Everolimus tablets. The specific hydrolytic degradation pathway marked by this impurity must be monitored under ICH Q1A(R2) forced degradation conditions and long-term stability protocols. Using seco Everolimus B (rather than EP Impurity B or other seco forms) ensures accurate identification of the hydrolytic degradation product with the correct molecular weight (976.3 g/mol) and carboxylic acid functionality, enabling proper system suitability demonstration and accurate quantitation at the ICH Q3B identification threshold .

GMP Quality Control: Routine Batch Release Testing of Everolimus API

For QC laboratories performing Everolimus API batch release against Ph. Eur. Monograph 2918 specifications, seco Everolimus B serves as the certified reference standard for the hydrolytic impurity assay. Its ≥95% purity, full COA documentation including NMR and HRMS, and optional traceability to USP/EP standards support GMP compliance and successful regulatory inspections. The batch-to-batch consistency (synthetic route, ISO 17034 accreditation available) minimizes variability in QC trending charts, reducing false out-of-specification investigations .

Forced Degradation Study Design for Everolimus Drug Product Stability

In forced degradation studies designed to establish the degradation pathway and validate stability-indicating methods, seco Everolimus B is the sole appropriate reference marker for the hydrolytic pathway. Alkaline hydrolysis conditions (0.1N NaOH) generate seco Everolimus B as the predominant degradation product; oxidative and thermal stress conditions produce different impurity profiles. Procurement of seco Everolimus B specifically ensures that the hydrolytic degradation peak can be unambiguously identified and quantified in stressed samples, satisfying ICH Q1A requirements for pathway-specific degradation monitoring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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